(E)-2-(4-methylbenzylidene)-6,7,8,9-tetrahydro-2H-imidazo[1,2-a]azepin-3(5H)-one
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Description
(E)-2-(4-methylbenzylidene)-6,7,8,9-tetrahydro-2H-imidazo[1,2-a]azepin-3(5H)-one is a heterocyclic compound that has gained significant attention due to its potential use in drug development. It belongs to the class of imidazo[1,2-a]azepine derivatives and has shown promising results in scientific research applications.
Scientific Research Applications
Antimicrobial Activity
A series of novel quaternary salts derived from compounds structurally similar to (E)-2-(4-methylbenzylidene)-6,7,8,9-tetrahydro-2H-imidazo[1,2-a]azepin-3(5H)-one have been synthesized and evaluated for their antimicrobial properties. These compounds exhibit significant antibacterial and antifungal activities, particularly against Staphylococcus aureus, Escherichia coli, Klebsiella pneumoniae, Acinetobacter baumannii, and Cryptococcus neoformans (Demchenko et al., 2021).
Fluorescent Properties
Research on multicomponent reactions involving similar structures has led to the production of novel fused tricyclic benzo[d]furo[3,2-b]azepine derivatives. These compounds exhibit fluorescent properties with long emission wavelengths and high fluorescence quantum yields, suggesting potential applications in optical sensors (Pan et al., 2011).
Antiviral Activity
Derivatives of related compounds have been studied for their antiviral properties. For instance, 1-(4-chlorophenyl)-4-(para-tolyl)-5,6,7,8-tetrahydro-2a,4a-diazacyclopenta[cd]azulene-2-carboxylic acid derivatives have demonstrated significant antiviral activity, especially against the Flu A H1N1 California/07/2009 virus (Demchenko et al., 2019).
Molecular and Supramolecular Structure Analysis
Studies involving compounds like 5-methyl-5H-dibenzo[b,f]azepine and 5-(4-methylbenzyl)-5H-dibenzo[b,f]azepine have been carried out to understand their molecular and supramolecular structures. These studies are crucial for understanding the chemical and physical properties of these compounds (Shankar et al., 2014).
Antineoplastic Activity
In the field of cancer research, benzimidazole condensed ring systems structurally related to (E)-2-(4-methylbenzylidene) have been synthesized and tested for their antineoplastic activity. Some of these compounds have shown promising results against various cancer cell lines (Abdel-Hafez, 2007).
Synthesis of Novel Compounds
Research has been conducted on the synthesis of new compounds using methods that involve (E)-2-(4-methylbenzylidene)-related structures. These studies contribute to the development of novel synthetic pathways in organic chemistry (Demchenko et al., 2020).
properties
IUPAC Name |
(2E)-2-[(4-methylphenyl)methylidene]-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O/c1-12-6-8-13(9-7-12)11-14-16(19)18-10-4-2-3-5-15(18)17-14/h6-9,11H,2-5,10H2,1H3/b14-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHXMNLUXAHOKSR-SDNWHVSQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=C2C(=O)N3CCCCCC3=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C/2\C(=O)N3CCCCCC3=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-2-(4-methylbenzylidene)-6,7,8,9-tetrahydro-2H-imidazo[1,2-a]azepin-3(5H)-one |
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